molecular formula C16H12BrClFNO2 B2904749 7-bromo-4-(2-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326858-05-2

7-bromo-4-(2-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2904749
CAS RN: 1326858-05-2
M. Wt: 384.63
InChI Key: YRRGLWYJDCKUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(2-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, or simply 7-bromo-4-CFB, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a derivative of benzoxazepin, a heterocyclic compound with a five-membered ring structure, and has been studied for its potential as an anti-inflammatory, anti-fungal, and anti-tumor agent. In addition, 7-bromo-4-CFB has been used as a building block in the synthesis of other compounds, such as the anti-depressant drug escitalopram.

Scientific Research Applications

Process Development and Scalable Synthesis

One significant area of research involving benzoxazepine derivatives is the development of scalable synthetic processes. For instance, Naganathan et al. (2015) reported on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical manufacturing (Naganathan et al., 2015).

Chemical Reactivity and Structural Analysis

The differential reactivity of halogenated benzoxazepines has also been studied, as seen in the work by Reynolds et al. (1988), who explored the substrates for benzoylformate decarboxylase, highlighting the nuanced reactivity of these compounds (Reynolds et al., 1988). Moreover, structural analyses, such as those conducted by Palma et al. (2009), offer insights into the molecular geometry and intermolecular interactions of benzoxazepines, contributing to a deeper understanding of their potential applications (Palma et al., 2009).

Therapeutic Potential

Beyond their chemical interest, benzoxazepine derivatives are researched for their therapeutic potential. For example, the exploration of benzoxazepines as central nervous system agents by Hino et al. (1988) indicates the potential of these compounds in developing new neuroleptic drugs (Hino et al., 1988). Additionally, the study by Menteşe et al. (2015) on benzimidazole derivatives containing benzoxazepine rings for their antimicrobial and antioxidant activities underscores the versatility and broad applicability of these compounds in medicinal chemistry (Menteşe et al., 2015).

properties

IUPAC Name

7-bromo-4-[(2-chloro-4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFNO2/c17-12-2-4-15-11(5-12)8-20(16(21)9-22-15)7-10-1-3-13(19)6-14(10)18/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRGLWYJDCKUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.